molecular formula C33H29ClN4O4 B2438729 N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866344-47-0

N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2438729
CAS RN: 866344-47-0
M. Wt: 581.07
InChI Key: IMAIMUIUWLQLFT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C30H31ClN4O4 . It is used only for research and development purposes under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: Cc1ccc(cc1)n2c(=O)c3c(c4ccccc4o3)n(c2=O)CC(=O)NCc5ccccc5Cl . This notation provides a text-based representation of the compound’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Synthetic Chemistry and Compound Development

Research on quinazoline derivatives, including compounds with similar complex structures, has focused on their synthesis for potential therapeutic applications. For instance, studies on quinazoline chemistry have revealed methods for the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the molecular structure and potential modifications for enhanced biological activity (Gromachevskaya et al., 2017).

Antimicrobial Applications

Compounds with quinazoline structures have been evaluated for their antimicrobial activities. For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have shown that certain derivatives possess good activity against standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Antitumor and Cytotoxic Activities

The cytotoxic activities of quinazoline and its derivatives have been a significant area of research, with several studies demonstrating their potential in cancer therapy. For instance, research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has explored their cytotoxic activity, revealing that some derivatives exhibit substantial growth delays against in vivo tumors, indicating their promise as antitumor agents (Bu et al., 2001).

Anticonvulsant Activity

Quinazolinone derivatives have been designed and evaluated for anticonvulsant activity. Research has shown that incorporating specific structural features into quinazolin-4(3H)-ones can improve their bioavailability and anticonvulsant activity, offering new avenues for epilepsy treatment and related conditions (Noureldin et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound requires appropriate safety measures. It is used only for research and development purposes under the supervision of a technically qualified individual .

properties

CAS RN

866344-47-0

Product Name

N-(2-chlorobenzyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C33H29ClN4O4

Molecular Weight

581.07

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39)

InChI Key

IMAIMUIUWLQLFT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C

solubility

not available

Origin of Product

United States

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